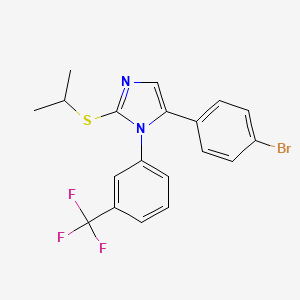

![molecular formula C26H18ClF3N4 B2530846 N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-54-7](/img/structure/B2530846.png)

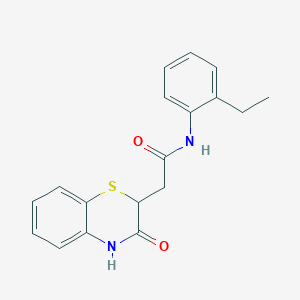

N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrrole-containing analog . Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Molecular Structure Analysis

The compound contains a pyrrole ring system, which is a key component in many biologically active compounds . It also includes a trifluoromethyl group, which is often used in medicinal chemistry to improve the potency and selectivity of drugs .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrrole-containing compounds are known for their diverse reactivity, which contributes to their wide range of biological activities .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been investigated for their antiviral properties. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus . These findings highlight the compound’s potential in combating viral infections.

Anti-HIV Activity

Indole derivatives have been studied as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives revealed promising interactions with HIV-1 targets . While our compound’s specific anti-HIV activity remains unexplored, its indole core suggests potential in this field.

Antimicrobial and Antitubercular Activities

Indole derivatives have demonstrated antimicrobial and antitubercular effects. While data on our compound are limited, its structural resemblance to known antimicrobial agents warrants further investigation. Screening against bacterial and mycobacterial strains would be informative.

Direcciones Futuras

The compound belongs to the class of pyrrole-containing compounds, which are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be future research directions focusing on the development and optimization of pyrrole-containing compounds for various therapeutic applications.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClF3N4/c27-22-12-5-4-9-18(22)14-31-24-23-21(17-7-2-1-3-8-17)15-34(25(23)33-16-32-24)20-11-6-10-19(13-20)26(28,29)30/h1-13,15-16H,14H2,(H,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLNDMMVFHEHIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2530782.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)